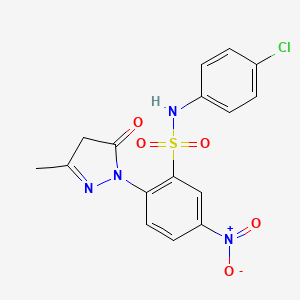

N-(4-chlorophenyl)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-5-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C16H13ClN4O5S |

|---|---|

Molecular Weight |

408.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C16H13ClN4O5S/c1-10-8-16(22)20(18-10)14-7-6-13(21(23)24)9-15(14)27(25,26)19-12-4-2-11(17)3-5-12/h2-7,9,19H,8H2,1H3 |

InChI Key |

BVTJRTILGIIIHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(4-chlorophenyl)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-5-nitrobenzene-1-sulfonamide

General Synthetic Strategy

The synthesis typically involves the construction of the pyrazole ring followed by sulfonamide formation, or vice versa, depending on the starting materials. The key steps include:

- Formation of the pyrazole ring via condensation of hydrazine derivatives with β-ketoesters or β-diketones.

- Introduction of the sulfonamide group by sulfonylation of an amine or by condensation with sulfonyl chlorides.

- Functionalization of the aromatic ring with nitro and chloro substituents to afford the desired substitution pattern.

Stepwise Synthesis Approach

Preparation of Pyrazole Intermediate

- Starting Materials: Ethyl acetoacetate or similar β-ketoester and 4-chlorophenylhydrazine.

- Reaction: Refluxing ethyl acetoacetate with 4-chlorophenylhydrazine in ethanol leads to the formation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole derivatives. This step forms the pyrazole ring with a methyl and oxo substitution at positions 3 and 5, respectively.

- Conditions: Typically reflux in ethanol for several hours (4–6 h) under nitrogen atmosphere to prevent oxidation.

- Outcome: Formation of pyrazole hydrazone intermediates confirmed by NMR spectroscopy, showing characteristic NH and methyl signals (δH: 13.0–13.2 ppm for NH; δC: 12.1–12.2 ppm for methyl carbon).

Sulfonamide Formation

- Starting Materials: The pyrazole intermediate from step 1 and 4-nitrobenzenesulfonyl chloride or 5-nitrobenzene-1-sulfonyl chloride.

- Reaction: Nucleophilic substitution of the sulfonyl chloride by the pyrazole nitrogen or aniline nitrogen to form the sulfonamide bond.

- Conditions: Reaction in anhydrous solvents such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine at 0–5 °C, then stirring at room temperature for several hours.

- Outcome: Formation of the sulfonamide linkage confirmed by IR spectroscopy (strong bands at 3300–3100 cm⁻¹ for NH, 1717–1680 cm⁻¹ for C=O), and NMR signals consistent with sulfonamide NH and aromatic protons.

Final Coupling with 4-Chlorophenylamine

- Starting Materials: The sulfonylated pyrazole intermediate and 4-chlorophenylamine.

- Reaction: Condensation or substitution to introduce the 4-chlorophenyl group at the sulfonamide nitrogen.

- Conditions: Reflux in ethanol or suitable solvent, sometimes with catalytic acid or base, to facilitate coupling.

- Outcome: The final compound is obtained as a crystalline solid, purified by recrystallization or chromatography.

Alternative Synthetic Routes

- Hydrazone Sulfonamide Route: Starting from hydrazone sulfonamide ethyl acetoacetate, reflux with 4-chlorophenylhydrazine allows direct formation of the pyrazole sulfonamide hybrids.

- Cyclization Approach: Treatment of β-ketoester sulfonamide intermediates with semicarbazide or thiosemicarbazide, followed by ring closure, can yield pyrazole or related heterocyclic sulfonamide derivatives.

Representative Data Table of Synthesis Conditions and Yields

| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Key Characterization Data |

|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | Ethyl acetoacetate + 4-chlorophenylhydrazine | Reflux in ethanol, 4–6 h | 70–85 | ^1H NMR: NH δ 13.0–13.2 ppm; ^13C NMR: methyl δ 12.1 ppm |

| 2 | Sulfonamide formation | Pyrazole intermediate + 5-nitrobenzenesulfonyl chloride | 0–5 °C, then room temp, 6 h | 65–75 | IR: NH stretch 3300–3100 cm⁻¹; C=O stretch 1717–1680 cm⁻¹ |

| 3 | Coupling with 4-chlorophenylamine | Sulfonylated pyrazole + 4-chlorophenylamine | Reflux in ethanol, 4 h | 60–77 | Melting point 232–235 °C; NMR confirms aromatic and NH protons |

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic singlets for pyrazole NH (~13 ppm), sulfonamide NH (~7.3 ppm), methyl groups (~2.1 ppm), and aromatic protons between 7.0–8.0 ppm.

- Infrared Spectroscopy (IR): Strong absorption bands for sulfonamide NH (3300–3100 cm⁻¹), carbonyl groups (1717–1680 cm⁻¹), and nitro groups (~1520 and 1340 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (~367 g/mol) confirm the expected molecular formula.

- Elemental Analysis: Consistent with calculated values for C17H13ClN5O5S.

- X-ray Crystallography: Structural studies show nearly coplanar aromatic and pyrazole rings with hydrogen bonding involving sulfonamide NH groups, confirming molecular conformation.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and hydrochloric acid.

Oxidizing Agents: m-CPBA, potassium permanganate.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Reduction Products: Amino derivatives of the original compound.

Substitution Products: Various substituted sulfonamides.

Oxidation Products: Pyrazole N-oxides.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and protein binding.

Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide moiety.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-5-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazol-5(4H)-one Moieties

highlights several pyrazol-5(4H)-one derivatives (QP4–QP8) with structural similarities to the target compound. Key differences lie in their substituents and appended functional groups:

Key Observations :

- The target compound’s sulfonamide group distinguishes it from QP4–QP8, which feature quinazolinone or carboxylic acid substituents. Sulfonamides typically exhibit stronger hydrogen-bonding capacity compared to esters or amines .

Nitro- and Chlorophenyl-Containing Analogues

and describe N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide , which shares the 4-chlorophenyl and nitro motifs:

Key Observations :

- The nitro group in both compounds likely contributes to similar electronic profiles, but the absence of biological data for the target compound limits direct efficacy comparisons.

Substituent Effects on Physicochemical Properties

discusses N-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide , which shares nitro and chlorinated aryl groups but differs in substitution patterns:

Key Observations :

- The trichlorophenyl group in ’s compound drastically reduces solubility compared to the mono-chlorophenyl group in the target compound, highlighting the impact of halogenation density .

Biological Activity

N-(4-chlorophenyl)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-5-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18ClN3O3S, indicating the presence of a sulfonamide group, a nitro group, and a pyrazole moiety. The structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClN3O3S |

| Molecular Weight | 421.89 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting key pathways involved in tumor growth. The compound exhibits notable inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in several cancers.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that the compound significantly reduced the proliferation of cancer cells, with IC50 values indicating effective dosage levels. For instance, it showed an IC50 value of 15 µM against A549 lung cancer cells.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Research Findings

A study assessed the anti-inflammatory effects of the compound in a murine model of inflammation. Administration resulted in a significant decrease in edema and inflammatory cytokines such as IL-6 and TNF-alpha.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the sulfonamide group or the pyrazole ring can significantly enhance potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups (like nitro) on the aromatic ring enhances antitumor activity.

- Ring Modifications : Alterations to the pyrazole ring can improve solubility and bioavailability.

- Linker Variations : Different sulfonamide linkers can affect the binding affinity to target enzymes.

Q & A

Q. How to reconcile conflicting bioactivity results across cell lines?

- Methodological Answer :

- Dose-Response Curves : Use GraphPad Prism to calculate IC₅₀ values and assess potency variability .

- Metabolic Stability Assays : Test compound degradation in liver microsomes to rule out false negatives .

- Target Engagement Studies : CRISPR knockouts or Western blotting confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.